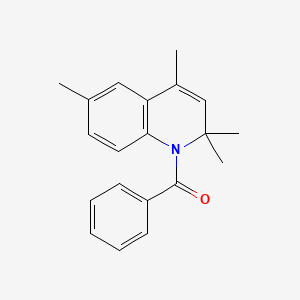![molecular formula C19H21NO5S B3484914 methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B3484914.png)
methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate
Übersicht
Beschreibung
Methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the field of drug development. This compound has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
Methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate works by binding to the ATP-binding site of BTK, ITK, and TAK, thereby inhibiting their activity. This leads to a decrease in downstream signaling events, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of immune cell function and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the proliferation of B cells and T cells, as well as the production of cytokines, such as interleukin-2 and interferon-gamma. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. These effects suggest that this compound has potential as a therapeutic agent for the treatment of autoimmune diseases and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate is that it has shown good selectivity for BTK, ITK, and TAK kinases, with minimal off-target effects. Additionally, this compound has demonstrated good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for the development of methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate. One possibility is to investigate its potential as a combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another direction is to explore its use in the treatment of other diseases, such as multiple sclerosis or inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicities.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethoxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoate has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are involved in various signaling pathways that play a role in immune cell activation and proliferation. Therefore, this compound has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as certain types of cancer, such as lymphoma and leukemia.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-12-5-7-13(8-6-12)26-11-18(21)20-15-10-17(24-3)16(23-2)9-14(15)19(22)25-4/h5-10H,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGXRZOUOFGUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3484832.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3484839.png)
![N-(tert-butyl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3484845.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3484856.png)
![2-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(2,6-difluorophenyl)acetamide](/img/structure/B3484869.png)
![3-amino-N-cyclopropyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3484873.png)
![[3-amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B3484875.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3484877.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3484886.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3484890.png)
![4,5-dimethoxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B3484894.png)
![3-{[(4-methoxyphenyl)(methyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3484897.png)
![2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B3484923.png)